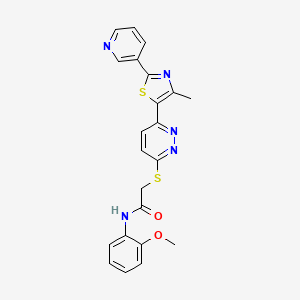

![molecular formula C16H12N6OS B2936688 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034532-40-4](/img/structure/B2936688.png)

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Patel and Patel (2015) explored the synthesis of heterocyclic compounds related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide. They focused on creating derivatives and evaluating their antibacterial and antifungal activities.

Synthesis of Derivatives

Research by Fadda et al. (2013) involved synthesizing new derivatives, including those similar to the compound , for potential therapeutic applications.

Microwave-Assisted Synthesis

Bhoi et al. (2016) conducted a study on the microwave-assisted synthesis of novel derivatives, including benzothiazole compounds related to this compound, for biological evaluation. The study emphasized operational simplicity and environmentally benign conditions (Bhoi et al., 2016).

Heterocyclic Synthesis

Research by Mohareb et al. (2004) investigated the synthesis of benzothiazole derivatives, exploring their potential in creating diverse heterocyclic compounds.

Theoretical Studies

A study by Yıldırım et al. (2005) combined experimental and theoretical approaches to study the functionalization reactions of compounds similar to this compound.

Mannich Reaction in Synthesis

Dotsenko et al. (2019) explored the use of the Mannich reaction in synthesizing N-, S,N-, and Se,N-heterocycles, which could include structures akin to the compound of interest (Dotsenko et al., 2019).

Lanthanides Complexation

Kobayashi et al. (2019) examined the complexation properties of similar compounds with lanthanides, contributing to the understanding of their structural characteristics and potential applications in material science (Kobayashi et al., 2019).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted molecular docking and in vitro screening of new pyridine derivatives, highlighting the potential of compounds related to this compound in biomedical applications (Flefel et al., 2018).

Mecanismo De Acción

Target of Action

The compound, also known as N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzothiazole-6-carboxamide, is a heterocyclic compound that contains a triazole and a thiazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Thiazoles are found in many potent biologically active compounds . This compound shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Mode of Action

Triazole compounds are known for their ability to bind with various enzymes and receptors, leading to a range of biological activities . Similarly, thiazoles have been found in many biologically active compounds, suggesting a broad range of interactions .

Biochemical Pathways

Given the broad range of biological activities associated with triazole and thiazole compounds , it can be inferred that multiple pathways could potentially be affected.

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence its bioavailability.

Result of Action

The compound shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli . This suggests that it may have antimicrobial properties, specifically against this strain of E. coli.

Propiedades

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6OS/c23-16(11-1-2-14-15(7-11)24-10-19-14)18-8-12-9-22(21-20-12)13-3-5-17-6-4-13/h1-7,9-10H,8H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAXDDKYFJOYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)

![Ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936622.png)

![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)